3-(4-Methylphenyl)cyclohex-2-en-1-one
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Overview
Description
3-(4-Methylphenyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with cyclohex-2-en-1-one under controlled conditions. Another method includes the use of Friedel-Crafts acylation, where 4-methylbenzoyl chloride reacts with cyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Methylphenyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the 4-methylphenyl group.
3-Methyl-2-cyclohexen-1-one: Similar structure with a methyl group on the cyclohexenone ring.
4-Methylcyclohex-3-en-1-one: Another analog with a different substitution pattern.
Uniqueness
3-(4-Methylphenyl)cyclohex-2-en-1-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
5011-06-3 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h5-9H,2-4H2,1H3 |
InChI Key |
RBOQSOBLPPMHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CCC2 |
Origin of Product |
United States |
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